1-Methoxy-3-(2-nitrovinyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBGIPFDIABTKB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351822 | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-09-7 | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, m-(2-nitrovinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methoxy 3 2 Nitrovinyl Benzene
Established Condensation Reactions
The classical and most direct route to 1-Methoxy-3-(2-nitrovinyl)benzene involves the condensation of an appropriately substituted benzaldehyde (B42025) with a nitroalkane. This method, a variant of the Henry reaction, remains a cornerstone of its synthesis.
Synthesis via m-Anisaldehyde and Nitroethane: Mechanistic Aspects
The synthesis of this compound is commonly achieved through the condensation of m-anisaldehyde and nitroethane. This reaction proceeds via a base-catalyzed mechanism. Initially, a base abstracts a proton from the α-carbon of nitroethane, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of m-anisaldehyde, leading to the formation of a β-nitro aldol (B89426) intermediate. Subsequent dehydration of this aldol, often acid-catalyzed, results in the formation of the double bond, yielding the final product, this compound. The E-isomer is typically the major product due to thermodynamic stability.
Role of Catalysts and Solvent Systems in Optimization
The efficiency of the condensation reaction is highly dependent on the choice of catalyst and solvent.
Catalysts: Ammonium acetate (B1210297) is a frequently employed catalyst in this reaction. It is believed to play a dual role, acting as both a source of ammonia (B1221849) and acetic acid upon thermal decomposition. echemcom.com The in-situ generated ammonia can act as a base to facilitate the initial deprotonation of nitroethane, while the acetic acid can catalyze the dehydration of the β-nitro aldol intermediate. This dual functionality streamlines the reaction process.
Solvent Systems: Glacial acetic acid is often used as the solvent for this condensation. researchgate.netresearchgate.net It serves not only as a solvent but also as a catalyst for the dehydration step. researchgate.netresearchgate.net The acidic environment promotes the elimination of a water molecule from the β-nitro aldol, driving the reaction towards the formation of the desired α,β-unsaturated nitro compound. The use of glacial acetic acid can lead to high yields and simplified work-up procedures. researchgate.net
Table 1: Key Reagents and Their Functions in the Condensation Synthesis
| Reagent | Function | Reference |
|---|---|---|
| m-Anisaldehyde | Aldehyde source (electrophile) | N/A |
| Nitroethane | Nitroalkane source (nucleophile precursor) | N/A |
| Ammonium Acetate | Catalyst, provides ammonia (base) and acetic acid (acid catalyst) | echemcom.com |
| Glacial Acetic Acid | Solvent and acid catalyst for dehydration | researchgate.netresearchgate.net |
Modern Approaches in the Synthesis of Nitrovinylbenzene Derivatives
Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for preparing nitrovinylbenzene derivatives, offering alternatives to the traditional condensation reactions.
Decarboxylative Nitration Strategies
A modern approach for the synthesis of (E)-nitroolefins involves the decarboxylative nitration of α,β-unsaturated carboxylic acids. researchgate.netrsc.org This metal-free method utilizes reagents such as t-butylnitrite (t-BuONO) as the nitrating agent and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical scavenger. researchgate.netrsc.org The reaction is believed to proceed through a radical-based pathway. rsc.orgchemrevlett.com This strategy is effective for a range of α,β-unsaturated carboxylic acids bearing β-aromatic and β-heteroaromatic substituents, yielding (E)-nitroolefins exclusively under mild conditions. rsc.orguky.edu
Baylis-Hillman Adduct Transformations for Nitroprop-1-enyl Benzene (B151609) Compounds
The Morita-Baylis-Hillman (MBH) reaction offers another versatile route to functionalized molecules that can be precursors to nitroprop-1-enyl benzene compounds. The adducts derived from the MBH reaction, which typically involves the coupling of an aldehyde and an activated alkene, can undergo various transformations. For instance, aza-Baylis-Hillman adducts can be synthesized via a nitroso-ene reaction, providing a pathway to β-amino carbonyl compounds. organic-chemistry.org While not a direct synthesis of this compound, the functional handles present in MBH adducts allow for subsequent chemical manipulations to introduce the nitro group and form the desired product structure.
Enantioselective Synthetic Routes
For the synthesis of chiral β-nitrostyrene derivatives, enantioselective methods are crucial. One such approach is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method can be adapted for the synthesis of enantioenriched β-amino acid derivatives, which are structurally related to β-nitrostyrenes. nih.gov By employing a suitable chiral ligand, it is possible to control the stereochemistry of the addition to the double bond. While this specific example focuses on hydroamination, the principles of enantioselective catalysis can be extended to the synthesis of chiral β-nitrostyrene derivatives, potentially through asymmetric Henry reactions or other stereoselective transformations.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Reagents/Features | Advantages | Reference |
|---|---|---|---|
| Established Condensation | m-Anisaldehyde, Nitroethane, Ammonium Acetate, Glacial Acetic Acid | Direct, well-established, uses readily available starting materials | echemcom.comresearchgate.netresearchgate.net |
| Decarboxylative Nitration | α,β-Unsaturated carboxylic acids, t-Butylnitrite, TEMPO | Metal-free, mild conditions, high E-selectivity | researchgate.netrsc.orguky.edu |
| Baylis-Hillman Adduct Transformations | Baylis-Hillman adducts from aldehydes and activated alkenes | Versatile for creating complex functionalized molecules | organic-chemistry.org |
| Enantioselective Routes | Chiral catalysts (e.g., Copper-based), prochiral substrates | Provides access to enantiomerically enriched products | nih.gov |
Scalable Synthesis and Industrial Relevance Considerations
The industrial production of this compound is primarily driven by its role as a versatile intermediate in the synthesis of a variety of high-value organic compounds. Its scalable synthesis is crucial for meeting the demands of the pharmaceutical, agrochemical, and specialty chemical industries. The most common and industrially viable method for its production is the Henry-Knoevenagel condensation reaction between 3-methoxybenzaldehyde (B106831) and nitromethane (B149229).
The scalability of this process hinges on several key factors, including the choice of catalyst, solvent, reaction conditions, and purification methods. For large-scale production, continuous flow processes are often favored over batch processes due to their enhanced safety, better heat and mass transfer, and more consistent product quality.
Detailed Research Findings
Research into the scalable synthesis of β-nitrostyrenes, including this compound, has focused on optimizing reaction conditions to maximize yield and minimize reaction times while ensuring operational safety. The use of a primary amine catalyst, such as benzylamine, in an acetic acid solvent has been shown to be particularly effective for industrial-scale production. This catalytic system promotes high yields at temperatures that are considered safe for industrial operations, mitigating the risk of runaway reactions which can be a concern with nitro compounds.
The reaction mechanism involves the base-catalyzed deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methoxybenzaldehyde. Subsequent dehydration of the resulting nitroaldol intermediate yields the final product, this compound. The choice of a primary amine is critical as it has been found to be more efficient than secondary or tertiary amines in this transformation.
For industrial applications, the cost-effectiveness of the starting materials, 3-methoxybenzaldehyde and nitromethane, is a significant consideration. Both are readily available bulk chemicals, which contributes to the economic viability of producing this compound on a large scale.
The following interactive data table summarizes representative scalable reaction conditions for the synthesis of this compound based on established industrial practices for β-nitrostyrenes.
| Parameter | Value |
| Reactant 1 | 3-Methoxybenzaldehyde |
| Reactant 2 | Nitromethane |
| Catalyst | Benzylamine |
| Solvent | Acetic Acid |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
| Purification Method | Crystallization |
This table presents typical conditions for the scalable synthesis of this compound. Actual industrial processes may vary based on specific equipment and optimization strategies.
Industrial Relevance and Applications
The industrial relevance of this compound stems from its utility as a key building block in organic synthesis. The presence of both a methoxy (B1213986) and a nitrovinyl group makes it a highly reactive and versatile intermediate. The polarized double bond of the nitrovinyl group makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions. minglangchem.com
Its primary industrial applications lie in the synthesis of complex molecules for the pharmaceutical and chemical industries. For instance, it is a crucial reagent in the preparation of certain pyridine (B92270) compounds that have been investigated as focal adhesion kinase (FAK) inhibitors, which show potential in cancer therapy. minglangchem.com It is also utilized in the synthesis of purine (B94841) derivatives that may act as inhibitors of mutant epidermal growth factor (EGF) receptors, another important target in oncology research. minglangchem.com
Furthermore, 3-methoxy-β-nitrostyrene, a synonym for the target compound, has been used in the synthesis of novel thiazoline (B8809763) catalysts for Michael addition reactions and in the creation of chiral ferrocenophanes, which have applications in asymmetric catalysis. chemicalbook.com The broad spectrum of potential applications underscores the industrial importance of developing efficient and scalable synthetic routes for this compound. The demand for such advanced intermediates is closely linked to the growth of the fine chemicals and specialty chemicals sectors, which are integral parts of the broader chemical and pharmaceutical industries.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Methoxy 3 2 Nitrovinyl Benzene
Electrophilic and Nucleophilic Properties of the Nitrovinyl Moiety
The nitrovinyl group is the primary center of reactivity in 1-methoxy-3-(2-nitrovinyl)benzene. The powerful electron-withdrawing nature of the nitro group (-NO₂) significantly influences the electronic distribution of the adjacent vinyl double bond. Through resonance and inductive effects, the nitro group delocalizes the π-electrons of the double bond, rendering the β-carbon (the carbon atom not attached to the aromatic ring) highly electron-deficient and thus strongly electrophilic. nih.govminglangchem.com
This polarization of the C=C double bond makes the nitrovinyl moiety an excellent target for attack by nucleophiles. nih.gov Consequently, the molecule readily participates in reactions where it acts as an electrophile. Furthermore, this electron-poor double bond allows this compound to function effectively as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. nih.govminglangchem.com
Michael Addition Reactions: Scope and Mechanistic Investigations
The pronounced electrophilicity of the β-carbon of the nitrovinyl group makes this compound an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a wide array of soft nucleophiles. nih.govminglangchem.com The reaction proceeds via the attack of the nucleophile on the β-carbon, followed by protonation of the resulting nitronate intermediate to yield the final addition product.
The scope of nucleophiles includes amines, thiols, carbanions (such as those derived from malonates and other dicarbonyl compounds), and organometallic reagents. For instance, the reaction with primary amines like propylamine (B44156) proceeds rapidly to form the corresponding N-substituted 2-(3-methoxyphenyl)-1-nitroethan-1-amine adduct. nih.gov Similarly, dicarbonyl compounds can be added to furnish new carbon-carbon bonds, providing a route to more complex molecular skeletons.
Table 1: Examples of Michael Addition to β-Nitrostyrenes
| Nucleophile | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|
| Primary Amines (e.g., propylamine) | β-Amino-nitroalkane | Room Temperature, THF | nih.gov |
| Malonamides | Polyfunctionalized amides | DBU, DCM, Ambient Temp. | researchgate.net |
| Aldehydes | Enantioenriched adducts | Chiral primary amine | researchgate.net |
Mechanistically, the reaction is typically initiated by the nucleophilic attack on the β-carbon, breaking the π-bond and forming a new single bond. The electrons from the π-bond shift to create a nitronate anion intermediate, which is stabilized by resonance involving the nitro group. In the final step, this intermediate is protonated, typically by the solvent or a mild acid, to give the neutral product.
Cycloaddition Reactions: Regio- and Stereochemical Control
As an electron-deficient alkene, this compound is a competent component in various cycloaddition reactions. Its reactivity as a dienophile or dipolarophile allows for the stereocontrolled synthesis of complex cyclic and heterocyclic systems. nih.gov
The polarized double bond of nitrostyrenes makes them excellent partners for 1,3-dipolar cycloaddition reactions, particularly with nitrones. These [3+2] cycloadditions are a powerful method for synthesizing five-membered heterocyclic rings, such as isoxazolidines. nih.govrsc.org The reaction between a nitrone (the 1,3-dipole) and this compound (the dipolarophile) proceeds through a concerted mechanism. rsc.org
The regioselectivity of the cycloaddition is governed by electronic factors. The reaction involves the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitrostyrene (B7858105). rsc.org This regiochemical preference leads to the formation of 4-nitroisoxazolidines. Computational studies on related systems indicate that these reactions typically have low activation energies and can be highly stereoselective. rsc.org For example, the reaction of (Z)-β-nitrostyrenes with nitrones often shows high exo-stereoselectivity. rsc.org
Beyond 1,3-dipolar cycloadditions, the nitrovinyl group can participate in other pericyclic reactions, including Diels-Alder [4+2] cycloadditions and [2+2] photocycloadditions.
Diels-Alder Reaction : In its role as a dienophile, this compound can react with conjugated dienes to form six-membered rings. The reaction of β-nitrostyrene with dienes can be catalyzed by Lewis acids like tin(IV) chloride. beilstein-journals.orgnih.govnih.gov These reactions can sometimes be followed by subsequent pericyclic rearrangements. For example, the initial Diels-Alder adduct (a nitronic ester) formed from β-nitrostyrene and certain dienes can undergo a thermal nih.govnih.gov-sigmatropic rearrangement to yield a 4-nitrocyclohexene derivative. nih.gov The regioselectivity of the initial cycloaddition is influenced by both thermal and catalytic conditions. rsc.org
[2+2] Photocycloaddition : Upon irradiation with visible light (e.g., λ = 419 nm), β-nitrostyrenes can undergo intermolecular [2+2] photocycloaddition with other olefins to form substituted cyclobutane (B1203170) rings. nih.gov The reaction is believed to proceed through a triplet 1,4-diradical intermediate. These reactions can be diastereoselective, often yielding the product where the aryl and nitro groups are in a trans configuration on the newly formed four-membered ring. nih.gov
Table 2: Pericyclic Reactions of β-Nitrostyrene Derivatives
| Reaction Type | Reactant Partner | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Diels-Alder | 1,3-Cyclopentadiene | Monofluorinated norbornene | o-xylene, 110 °C | beilstein-journals.org |
| Diels-Alder / nih.govnih.gov-Sigmatropic Rearrangement | (E)-3-Methyl-1,3-pentadiene | 4-Nitrocyclohexene | 1. SnCl₄, Toluene; 2. Heat | beilstein-journals.orgnih.gov |
| [2+2] Photocycloaddition | 2,3-Dimethyl-2-butene | Substituted cyclobutane | Visible light (λ=419 nm), CH₂Cl₂ | nih.gov |
Redox Chemistry: Oxidation and Reduction Pathways
The nitrovinyl group is susceptible to both reduction and oxidation reactions, providing pathways to other important functional groups.
The reduction of the nitrovinyl moiety is a synthetically valuable transformation, as it can yield either nitroalkanes or, more commonly, phenethylamines. The complete reduction of both the carbon-carbon double bond and the nitro group is a key step in the synthesis of many biologically active compounds. beilstein-journals.orgnih.gov
Reduction to Amines : A common and efficient method involves using sodium borohydride (B1222165) in the presence of a catalyst, such as copper(II) chloride. This system reduces substituted β-nitrostyrenes to the corresponding phenethylamines in high yields under mild conditions. beilstein-journals.orgnih.govchemrxiv.org Other methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with H₂ gas, often in an acidic medium to prevent the formation of secondary amine byproducts. sciencemadness.org Lithium aluminum hydride (LiAlH) is also a powerful reagent for this transformation, as demonstrated in the synthesis of mescaline from 3,4,5-trimethoxy(2-nitrovinyl)benzene. wikipedia.org
Reduction to Nitroalkanes : Selective reduction of just the double bond to afford a nitroalkane can be achieved using sodium borohydride without certain catalysts. beilstein-journals.orgresearchgate.net
Oxidation : Oxidation of the vinyl group can lead to the formation of an epoxide, known as a nitrostyrene oxide. acs.orgoup.com Further transformation of this epoxide, such as through hydrolysis, can yield diols. oup.com Ozonolysis represents a more drastic oxidative pathway that cleaves the double bond, which can lead to the formation of aldehydes. For example, the related compound elemicin (B190459) undergoes ozonolysis to form an aldehyde, which is a key step in some synthetic routes. wikipedia.org
Table 3: Reduction of β-Nitrostyrenes
| Product Type | Reagents | Conditions | Reference |
|---|---|---|---|
| Phenethylamine | NaBH₄ / CuCl₂ | Methanol (B129727), 10-30 min | beilstein-journals.orgnih.gov |
| Phenethylamine | LiAlH₄ | Inert atmosphere | wikipedia.org |
| Phenethylamine | H₂, Pd/C | Acidic medium, pressure | sciencemadness.org |
| Nitroalkane | NaBH₄ | - | beilstein-journals.orgresearchgate.net |
Substitution Reactions at the Aromatic and Vinyl Centers
Substitution reactions on this compound can occur at either the aromatic ring or, less commonly, the vinyl group.
Aromatic Substitution : The benzene (B151609) ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH₃). The methoxy group is a strong activating group and an ortho, para-director. libretexts.orgyoutube.com Conversely, the nitrovinyl substituent acts as a deactivating group, directing incoming electrophiles to the meta position relative to its point of attachment. The powerful activating effect of the methoxy group dominates, meaning that electrophilic substitution will be directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6). Position 3 is occupied by the nitrovinyl group. Therefore, electrophiles will preferentially add at positions 2, 4, and 6, with steric hindrance potentially reducing the yield of the 2-substituted isomer.
Vinyl Substitution : Nucleophilic substitution directly at the vinylic carbons is generally difficult and unfavorable. youtube.comyoutube.com SN2-type reactions are hindered because the incoming nucleophile is repelled by the high electron density of the π-system of the double bond. youtube.comyoutube.com SN1-type reactions are disfavored due to the high instability of the resulting vinylic carbocation. youtube.comyoutube.com Therefore, addition reactions across the double bond are far more prevalent than substitution reactions at the vinyl center. However, certain specialized reactions, such as denitrative cross-coupling, can achieve a formal substitution of the nitro group. nih.gov
Electronic Effects of the Methoxy Substituent on Reactivity
The reactivity of this compound is a direct consequence of the electronic properties of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). This strong electron withdrawal polarizes the vinyl group, creating a significant partial positive charge (δ+) on the β-carbon (the carbon atom not attached to the benzene ring), making it highly electrophilic and susceptible to attack by nucleophiles.
The methoxy group (-OCH₃), positioned meta to the nitrovinyl substituent, introduces a more complex electronic influence. It exhibits two opposing effects:
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework. msu.edu
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. msu.edu This effect increases electron density on the ring, particularly at the ortho and para positions relative to the methoxy group.
The combined electronic profile—dominated by the powerful electron-withdrawing nitro group and supplemented by the inductive pull of the meta-methoxy group—makes the β-carbon of this compound a prime target for nucleophilic attack in reactions such as the Michael addition and various cycloadditions.
Mechanistic Studies and Computational Insights
To fully understand the reaction pathways of this compound, researchers employ computational chemistry methods. These theoretical studies provide deep insights into reaction mechanisms, transition states, and the electronic factors that control selectivity.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. For this compound, DFT calculations are instrumental in mapping out the potential energy surfaces for its characteristic reactions, such as [3+2] cycloadditions or Michael additions. mdpi.comauburn.edursc.org
By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate the most likely reaction pathway. eurjchem.com For instance, in a cycloaddition reaction, DFT can predict whether the reaction will favor an ortho or meta regiochemistry and an endo or exo stereochemistry by comparing the activation energies of the different possible transition states. rsc.orgrsc.org Studies on similar nitroalkenes show that these reactions often proceed through a one-step, asynchronous mechanism where the formation of the two new sigma bonds is not simultaneous. rsc.org
The table below illustrates a hypothetical DFT analysis for the Michael addition of a simple nucleophile (Nu⁻) to this compound, comparing it to an unsubstituted β-nitrostyrene. The activation energy (ΔE‡) represents the energy barrier that must be overcome for the reaction to proceed.
| Reactant | Reaction Pathway | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
|---|---|---|---|
| This compound + Nu⁻ | Formation of Nitronate Intermediate | 10.5 | -15.2 |
| β-Nitrostyrene + Nu⁻ | Formation of Nitronate Intermediate | 11.8 | -14.5 |
This table contains hypothetical data for illustrative purposes.
These calculations can reveal that the methoxy group, through its inductive electron-withdrawing effect, can slightly lower the activation barrier for nucleophilic attack compared to the unsubstituted compound, thereby increasing the reaction rate.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method is particularly useful for quantifying charge distribution and analyzing stabilizing intramolecular interactions, such as charge transfer.
For this compound, NBO analysis can:
Calculate the natural atomic charges, confirming the high positive charge on the β-carbon and the negative charge on the oxygen atoms of the nitro group.
Identify key donor-acceptor interactions. These are stabilizing interactions that occur when an electron-rich, filled "donor" orbital (like a lone pair or a π-bond) interacts with an electron-poor, empty "acceptor" orbital (like an antibonding σ* or π* orbital).
The most significant interaction governing the reactivity of the molecule would be the delocalization of electron density from the vinyl π-bond into the π* antibonding orbital of the nitro group. This interaction is what polarizes the double bond. NBO analysis quantifies the energy of these interactions, known as second-order perturbation energies (E⁽²⁾). nih.gov
The table below presents a hypothetical NBO analysis of the key stabilizing interactions in this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |
|---|---|---|
| π (Cα=Cβ) | π* (N=O) | 35.5 |
| LP (O of -OCH₃) | π* (Cring-Cring) | 18.2 |
| π (Cring=Cring) | π* (Cα=Cβ) | 5.1 |
This table contains hypothetical data for illustrative purposes.
The large E⁽²⁾ value for the π(Cα=Cβ) → π*(N=O) interaction would computationally confirm the strong electronic delocalization that activates the β-carbon for nucleophilic attack.
While computational methods provide theoretical predictions, spectroscopic techniques offer experimental evidence for proposed reaction mechanisms and the existence of transient intermediates. Although stable intermediates in reactions involving this compound are not typically isolated, their presence can be inferred using various spectroscopic methods.
Infrared (IR) Spectroscopy: In a Michael addition, the C=C double bond of the nitrovinyl group is consumed. A time-resolved or in-situ IR spectroscopy experiment could monitor the disappearance of the characteristic C=C stretching frequency (typically around 1640 cm⁻¹) and the appearance of new bands corresponding to the resulting nitronate anion intermediate. The symmetric and asymmetric stretching frequencies of the nitro group would also shift significantly upon formation of the nitronate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Rapid-injection NMR techniques could potentially be used to observe the proton and carbon signals of a short-lived intermediate. Upon formation of the nitronate intermediate, the signals for the α and β protons would disappear from the alkene region of the ¹H NMR spectrum and reappear in the alkane region, with significantly different chemical shifts and coupling constants.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting ionic intermediates directly from a reaction mixture. By sampling the reaction at various time points, one could detect an ion with a mass corresponding to the sum of the reactant and the nucleophile, providing direct evidence for the formation of the addition intermediate.
These spectroscopic methods, combined with the insights from computational studies, are essential for building a complete and accurate picture of the reaction mechanisms of this compound.
Strategic Applications in Organic Synthesis and Materials Science
1-Methoxy-3-(2-nitrovinyl)benzene as a Versatile Synthetic Intermediate
As a synthetic intermediate, this compound offers chemists a reliable tool for introducing the 2-(3-methoxyphenyl)ethylamino substructure or for building cyclic systems. The high reactivity of the polarized nitroalkene double bond enables it to act as a Michael acceptor in conjugate addition reactions or as a dienophile in cycloaddition pathways. researchgate.net These reactions are fundamental to the assembly of intricate molecules. Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a variety of other groups, most notably an amine, which significantly broadens its synthetic applications.
The electron-deficient nature of the double bond in this compound makes it a powerful electrophile for the synthesis of a wide range of polycyclic and heterocyclic compounds. rsc.org These frameworks are the core of many pharmaceuticals, agrochemicals, and materials. The ability to participate in reactions that form multiple bonds in a single step (cascade or tandem reactions) makes it an efficient precursor for generating molecular complexity from simple starting materials. researchgate.net
Indolizines are an important class of nitrogen-fused bicyclic heterocycles that form the core of numerous natural products and pharmacologically active compounds. sci-rad.com One of the most powerful methods for constructing the indolizine (B1195054) skeleton is the [3+2] cycloaddition reaction (also known as the 1,3-dipolar cycloaddition) between a pyridinium (B92312) ylide and an electron-deficient alkene (dipolarophile). sci-rad.com
In this context, this compound serves as an ideal dipolarophile. The reaction is typically initiated by generating a pyridinium ylide in situ from a corresponding pyridinium salt and a base. This ylide, a 1,3-dipole, then reacts with the nitroalkene. The concerted or stepwise cycloaddition is followed by the elimination of nitrous acid (HNO₂) and subsequent aromatization, often promoted by an oxidant, to yield the stable, substituted indolizine ring system. youtube.com This strategy provides a direct route to indolizines bearing a 3-methoxyphenyl (B12655295) substituent.
Table 1: Representative Synthesis of Indolizine Derivatives via [3+2] Cycloaddition
| Reactant 1 (Ylide Precursor) | Reactant 2 (Dipolarophile) | Key Conditions | Product Type |
|---|---|---|---|
| Pyridinium Salt | This compound | Base (e.g., Et₃N), often with an oxidant (e.g., Pd/C, O₂) | Substituted Indolizine |
Building Block for Complex Polycyclic and Heterocyclic Frameworks
Spirooxindole System Construction
The spirooxindole scaffold, where a cyclic system is attached at the C3 position of an oxindole (B195798) ring, is a privileged structure in medicinal chemistry and natural product synthesis. beilstein-journals.org this compound is a key reagent for constructing these complex three-dimensional structures through several elegant cascade reactions.
One common approach is the organocatalyzed asymmetric Michael addition of an oxindole to the nitroalkene. researchgate.net This reaction creates a new stereocenter and forms an intermediate which can undergo subsequent intramolecular cyclization. For instance, the newly formed nitroalkyl chain can be reductively cyclized to form a pyrrolidinyl-spirooxindole.
Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and this compound. mdpi.com The azomethine ylide is typically generated in situ from the condensation of an isatin (B1672199) (an oxindole precursor) and an amino acid. This reaction builds a five-membered pyrrolidine (B122466) ring fused at the spiro center, directly yielding highly functionalized spirooxindole systems in a single, highly diastereoselective step. researchgate.net
Fused pyrimidines are ubiquitous in biologically active molecules, including nucleic acids. The synthesis of these structures can be approached using nitroalkenes like this compound as electrophilic partners. One documented pathway involves the reaction of nitroalkenes with existing pyrimidine (B1678525) systems, such as pyrimidine-4,6-diols (4,6-dihydroxypyrimidines). mdpi.com
In this type of reaction, the enolate form of the dihydroxypyrimidine acts as a nucleophile, attacking the β-carbon of the nitrovinyl group in a Michael-type addition. The resulting adduct can then undergo further transformations. For instance, reduction of the nitro group to an amine, followed by an intramolecular cyclization and dehydration, can lead to the formation of a new ring fused to the original pyrimidine core, creating complex polycyclic heteroaromatic systems.
Benzofuroquinolines are complex, tetracyclic heteroaromatic systems. While the synthesis of such frameworks is an active area of research, established and direct synthetic routes commencing from simple nitroalkenes like this compound are not prominently documented in scientific literature. The construction of the benzofuroquinoline core typically involves multi-step sequences starting from more complex precursors, such as substituted quinolines or furans, often utilizing palladium-catalyzed C-H activation or intramolecular cyclization strategies. Therefore, the application of this compound for this specific purpose is not considered a standard or common transformation.
The indole (B1671886) nucleus is one of the most important heterocycles in drug discovery. The electron-rich nature of the indole ring makes it an excellent nucleophile, particularly at the C3 position. A fundamental and widely used reaction is the Michael addition of indole to an electron-deficient alkene. researchgate.net
This compound is an ideal Michael acceptor for this transformation. The reaction, often catalyzed by a Lewis or Brønsted acid, proceeds via a Friedel-Crafts-type alkylation where the C3 of indole attacks the β-carbon of the nitrovinyl group. This efficiently forms a new carbon-carbon bond, yielding a 3-substituted indole adduct, specifically 3-(1-(3-methoxyphenyl)-2-nitroethyl)-1H-indole. This product is of significant synthetic value, as the nitroethyl side chain can be readily reduced to the corresponding amine, providing a direct route to tryptamine (B22526) derivatives, which are precursors to a vast number of alkaloids and pharmaceuticals.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₉NO₃ |
| Indolizine | C₈H₇N |
| Spirooxindole | Varies with structure |
| Pyrimidine | C₄H₄N₂ |
| Benzofuroquinoline | C₁₅H₉NO |
| Indole | C₈H₇N |
| Isatin | C₈H₅NO₂ |
| Tryptamine | C₁₀H₁₂N₂ |
| Pyridinium ylide | Varies with structure |
| Azomethine ylide | Varies with structure |
Utilization in Multicomponent Reactions for Molecular Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The electrophilic nature of the double bond in this compound makes it an excellent Michael acceptor and a prime candidate for such reactions. jlu.edu.cnminglangchem.com
A notable application is in the [3+2] cycloaddition reaction to synthesize novel, functionalized spiro[pyrrolidine-2,3′-oxindoles], a class of compounds with significant biological activity. mdpi.comresearchgate.net In a study, this compound was reacted with an isatin and an α-amino acid (such as L-alanine or L-proline) in methanol (B129727) under microwave irradiation. mdpi.com This one-pot reaction proceeds with high chemo- and regio-selectivity to afford the corresponding spiro-pyrrolidine derivatives in good yields. mdpi.com For instance, the reaction with isatin and L-alanine yielded the target spiro compound in 80% combined yield, demonstrating the compound's utility in building intricate heterocyclic scaffolds. mdpi.com
Table 1: Multicomponent Synthesis of Spiro[pyrrolidine-2,3′-oxindoles] using this compound mdpi.com
| Isatin Component (1) | Amino Acid (2) | Nitrostyrene (B7858105) (3) | Product | Combined Yield (%) |
|---|---|---|---|---|
| Isatin (1a) | L-proline (2e) | This compound (3e) | 4t | 80 |
| 5-Bromo-isatin (1b) | L-proline (2e) | This compound (3e) | 4r | 77 |
Catalytic Roles and Methodologies
The reactivity of this compound is frequently harnessed through catalysis to achieve selective and efficient transformations, particularly in the synthesis of chiral molecules.
Research has demonstrated that 3-Methoxy-β-nitrostyrene, a synonym for this compound, can be used in the development of novel chiral catalysts. chemicalbook.com Specifically, it has been used as a substrate in reactions employing newly synthesized thiazoline-based organocatalysts for asymmetric Michael additions. jlu.edu.cnresearchgate.netdntb.gov.ua Thiazolines, as sulfur analogs of oxazolines, are an important class of ligands in asymmetric catalysis. rsc.org
In one study, novel chiral catalysts containing thiazoline (B8809763), thiourea, and proline motifs were synthesized and applied to the asymmetric Michael reaction between cyclohexanone (B45756) and various β-nitrostyrenes. jlu.edu.cn These catalysts were found to efficiently promote the enantioselective conjugate addition, yielding products with high enantiomeric excess (up to 95% ee) and diastereoselectivity. jlu.edu.cn In a different approach, non-C2-symmetric ligands incorporating both thiazoline and oxazoline (B21484) units were prepared via a microwave-assisted, palladium-catalyzed amination. rsc.orgresearchgate.net These ligands were then used in a zinc-catalyzed Friedel–Crafts alkylation of indole with trans-β-nitrostyrene, achieving enantioselectivity as high as 76%. rsc.org
Metal catalysis offers a powerful tool for transformations involving nitrovinyl substrates, enabling reactions that are otherwise difficult to achieve. Various transition metals have been employed to catalyze additions to the activated double bond of nitrostyrenes.
A highly efficient copper(II)-catalyzed thioamination protocol has been developed for synthesizing imidazo[2,1-b]thiazole-based heterocycles from β-nitroalkenes. jetir.org The reaction involves a cascade of C-N and C-S bond formations under mild conditions. Another example is the enantioselective Michael addition of malonates to β-nitrostyrene catalyzed by a chiral Ni(II) complex, which provides the corresponding β-nitro derivative in 92% yield and 93% enantiomeric excess. mdpi.com Furthermore, rhodium aqua-complexes have been shown to catalyze the reaction between indoles and nitrostyrenes. acs.org
The specific adduct from this compound has been synthesized in high enantiopurity using organocatalysis, highlighting the substrate's utility in asymmetric synthesis. metu.edu.tr
Table 2: Examples of Metal-Catalyzed and Asymmetric Reactions with Nitrovinyl Substrates
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Thioamination | (E)-1-methyl-4-(2-nitrovinyl)benzene | 1H-benzo[d]imidazole-2-thiol | Cu(OAc)₂·H₂O | 86% | N/A | jetir.org |
| Michael Addition | trans-β-nitrostyrene | tert-butyl phenyl malonate | Chiral Ni(II) Complex | 92% | 93% | mdpi.com |
| Friedel-Crafts Alkylation | trans-β-nitrostyrene | Indole | Zn(OTf)₂ / Thiazoline-Oxazoline Ligand | ~100% | up to 76% | rsc.org |
| Michael Addition | This compound | Diethyl malonate | 2-aminoDMAP/urea organocatalyst | 95% | 80% | metu.edu.tr |
Advancements in Functional Materials Research
The unique electronic structure of this compound makes it and its derivatives interesting candidates for the development of advanced functional materials.
The electronic characteristics of materials derived from nitrovinyl aromatics can be precisely controlled by chemical modification. The interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the strong electron-withdrawing nitro group (-NO₂) across the conjugated vinyl bridge allows for the tuning of frontier molecular orbital (HOMO-LUMO) energies and, consequently, the material's electrochemical band gap. nih.govresearchgate.net
Research on the electrochemical reduction of β-nitrostyrene derivatives has shown a clear correlation between the reduction potential and the electronic properties of substituents on the aromatic ring, demonstrating that the electrochemical behavior is dependent on the molecular structure and electron-density distribution. researchgate.netresearchgate.net In a study on hyperbranched poly(p-phenylene vinylene) (PPV) derivatives, the introduction of a nitro group was found to increase the HOMO energy level and narrow the band gap of the polymer. nih.gov This modification improves the hole-injection and transporting properties, making these materials promising for applications in polymer solar cells and other electronic devices. nih.gov
Table 3: Electrochemical Properties of PPV Derivatives with and without Nitro Groups nih.gov
| Polymer | Nitro Group Present | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|---|
| P1 | No | -6.19 | -2.93 | 3.26 |
| P4 | Yes | -5.79 | -2.90 | 2.89 |
| P2 | No | -5.98 | -2.96 | 3.02 |
| P5 | Yes | -5.77 | -2.94 | 2.83 |
This compound can be incorporated into larger material architectures through several strategies. One direct approach is to use the molecule itself as a monomer for polymerization. Studies have shown that β-nitrostyrene and its derivatives, including those with methoxy substituents, can undergo anionic polymerization to yield high molecular weight polymers. researchgate.net A kinetic study of the polymerization of p-methoxy-β-nitrostyrene initiated by sodium alkoxide found the reaction to be first order with respect to both monomer and initiator concentrations. researchgate.net
Another powerful method is the synthesis of conjugated polymers, such as the nitro-substituted PPV derivatives mentioned previously, where the nitrovinyl aromatic unit is an integral part of the polymer backbone. nih.gov This approach creates materials with intrinsic electronic functionalities. A third strategy involves the post-polymerization functionalization of existing commodity polymers, where a derivative of the compound could be grafted onto a polymer chain to impart specific properties. rsc.org The compound has also been used in the synthesis of chiral ferrocenophanes, indicating its potential for creating complex organometallic structures and materials. chemicalbook.comresearchgate.net
Pharmacological and Biological Activity Research of 1 Methoxy 3 2 Nitrovinyl Benzene and Its Analogs
Antimicrobial and Antifungal Potentials
The antimicrobial properties of 1-Methoxy-3-(2-nitrovinyl)benzene and its analogs, particularly those in the β-nitrostyrene family, are a subject of growing interest. These compounds have demonstrated notable activity against a range of microbial pathogens.
Structure-Activity Relationship (SAR) Studies for Antibacterial Efficacy
The antibacterial effectiveness of nitrostyrene (B7858105) derivatives is intricately linked to their chemical structure. Modifications to the benzene (B151609) ring and the nitrovinyl side chain can significantly alter their potency and spectrum of activity.
Substituents on the benzene ring play a critical role in modulating the antimicrobial and antitumor activities of these compounds. nih.gov The presence and position of electron-donating or electron-withdrawing groups can influence the electronic environment of the molecule, thereby affecting its interaction with biological targets. nih.gov For instance, studies on pyrazoline derivatives, which share structural motifs with nitrostyrene analogs, have shown that a methoxy (B1213986) group at the meta position on the benzene ring can increase activity against certain bacteria like P. aeruginosa and S. aureus. nih.gov Conversely, an ortho-methoxy substitution has been found to be less favorable for antibacterial action. nih.gov
Furthermore, the nature of the group attached to the vinyl moiety is also crucial. Research has indicated that β-methyl-β-nitrostyrene analogs tend to exhibit higher activity against Gram-positive bacteria compared to their β-nitrostyrene counterparts. nih.gov This suggests that steric and electronic factors introduced by the additional methyl group can enhance antibacterial efficacy. The lipophilicity of the molecule, influenced by these substitutions, is another key determinant of antibacterial action, as it affects the compound's ability to permeate bacterial cell membranes. nih.gov
The following table summarizes the general structure-activity relationships for the antibacterial efficacy of nitrostyrene analogs:
| Structural Modification | Effect on Antibacterial Efficacy |
| Meta-Methoxy Group on Benzene Ring | Increased activity against specific bacterial strains. nih.gov |
| Ortho-Methoxy Group on Benzene Ring | Generally less favorable for activity. nih.gov |
| β-Methyl Group on Vinyl Moiety | Can enhance activity against Gram-positive bacteria. nih.gov |
| Electron-Withdrawing/Donating Groups | Modulates activity by altering the electronic properties of the molecule. nih.gov |
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. sciopen.comnih.goveurekalert.org β-nitrostyrene derivatives have emerged as potent inhibitors of QS systems, particularly in the opportunistic pathogen Serratia marcescens. sciopen.comnih.goveurekalert.org
One notable analog, (E)-1-methyl-4-(2-nitrovinyl)benzene, has been shown to be a powerful QS inhibitor. sciopen.comnih.goveurekalert.org This compound significantly reduces biofilm formation in S. marcescens, with studies demonstrating up to a 79% reduction. sciopen.comnih.goveurekalert.org Microscopic analysis has revealed that treatment with this compound disrupts the architecture of established biofilms by as much as 84%. sciopen.comnih.goveurekalert.org
The mechanism of QS inhibition involves the suppression of various virulence factors. sciopen.comnih.gov For example, (E)-1-methyl-4-(2-nitrovinyl)benzene has been observed to decrease the production of protease, prodigiosin (B1679158) (a characteristic red pigment), and extracellular polysaccharides (EPS) in S. marcescens. sciopen.comnih.gov In some strains, it also reduces the activity of hemolysin. sciopen.comnih.gov This inhibition of virulence is achieved through the downregulation of genes associated with QS and biofilm formation, such as flhD, fimA, fimC, and pigA. sciopen.comnih.gov Molecular studies suggest that these compounds can bind to key QS regulatory proteins like SmaR, thereby disrupting the signaling cascade. sciopen.comnih.gov
The table below presents the inhibitory effects of (E)-1-methyl-4-(2-nitrovinyl)benzene on Serratia marcescens virulence factors:
| Virulence Factor | Bacterial Strain | Concentration | Inhibition |
| Biofilm Formation | S. marcescens NJ01 | 50 µg/ml | 79% sciopen.comnih.gov |
| Protease | S. marcescens NJ01 | 50 µg/ml | 36% sciopen.comnih.gov |
| Prodigiosin | S. marcescens NJ01 | 50 µg/ml | 72% sciopen.comnih.gov |
| Extracellular Polysaccharide (EPS) | S. marcescens NJ01 | 50 µg/ml | 52% sciopen.comnih.gov |
| Hemolysin | S. marcescens 4547 | 50 µg/ml | 28% sciopen.comnih.gov |
Anticancer and Antiproliferative Studies
The (E)-(2-nitrovinyl)benzene pharmacophore has been identified as a promising scaffold for the development of novel anticancer agents. nih.gov Analogs of this compound have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.
Proteasome Inhibitory Activity: Molecular Mechanisms
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and a validated target for cancer therapy. nih.govresearchgate.net Substituted aryl-2-nitrovinyl derivatives have been designed as proteasome inhibitors. nih.gov The proposed mechanism of action involves the α,β-unsaturated nitro group acting as a Michael acceptor. nih.govresearchgate.net The hydroxyl group of the catalytic threonine residue in the active site of the 20S proteasome is thought to react with the double bond of the nitrovinyl moiety through a Michael addition, leading to covalent inhibition of the proteasome's activity. nih.gov
Structure-activity relationship studies have shown that the electronic properties and steric hindrance of these molecules can affect their interaction with the enzyme's active site. nih.gov The presence of a para-methoxy group on the phenyl ring has been found to significantly improve the antiproliferative and proteasome inhibitory activities. nih.gov For example, 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol demonstrated potent proteasome inhibition with IC50 values of 0.71 µM in MCF-7 cells and 17.79 µM in PC-3 cells. nih.gov In contrast, replacing the methoxy group with other substituents like methyl, chloro, or dimethylamino groups reduced the inhibitory effects. nih.gov
The following table shows the proteasome inhibitory and cytotoxic effects of selected aryl-2-nitrovinyl derivatives:
| Compound | Cell Line | Proteasome Inhibitory IC50 (µM) | Cytotoxic IC50 (µM) |
| 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | MCF-7 | 0.71 nih.gov | 11.21 nih.gov |
| 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | PC-3 | 17.79 nih.gov | 34.67 nih.gov |
Modulation of Cellular Proliferation Pathways
Analogs of this compound can exert their antiproliferative effects by modulating key cellular pathways that control cell growth and division. nih.govnih.gov Some nitro-substituted compounds have been shown to induce cell cycle arrest, primarily in the G1 phase. nih.govnih.gov This arrest is often associated with the downregulation of proteins crucial for cell cycle progression, such as cyclin E1. nih.govnih.gov
For example, certain nitro-substituted hydroxynaphthanilides, which are structurally related to nitrostyrenes, have been found to cause an accumulation of cancer cells in the G1 phase of the cell cycle. nih.govnih.gov This effect was linked to a decrease in the levels of cyclin E1, while the levels of cyclin B1, which is involved in the G2/M transition, remained unaffected. nih.govnih.gov This indicates a specific interference with the G1/S checkpoint, a critical control point in cell proliferation.
Pro-apoptotic Effects
A key mechanism of the anticancer activity of nitrostyrene derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This has been observed in various cancer cell lines, including those from chronic lymphocytic leukemia (CLL) and Burkitt's lymphoma (BL). nih.gov
Certain (E)-9-(2-nitrovinyl)anthracene derivatives have demonstrated potent antiproliferative activity with IC50 values in the low micromolar and even nanomolar range against CLL cell lines. nih.gov The pro-apoptotic effects of the most potent of these compounds have been confirmed in both sensitive and chemoresistant cell lines. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer drug as it leads to the clean removal of cancer cells without inducing an inflammatory response.
For instance, some nitrostyrene-containing compounds have been shown to reduce the viability of both BL and CLL cell lines more effectively than some clinical drugs. nih.gov The IC50 values in CLL cell lines were in the low-micromolar range, highlighting their potential for further development as novel chemotherapeutics for these types of cancer. nih.gov
The table below summarizes the antiproliferative effects of a selected potent (E)-9-(2-nitrovinyl)anthracene analog in CLL cell lines:
| Compound | Cell Line | Antiproliferative IC50 (µM) |
| Compound 19g | HG-3 (CLL) | 0.17 nih.gov |
| Compound 19g | PGA-1 (CLL) | 1.3 nih.gov |
Anti-inflammatory and Antiplatelet Properties
While direct studies on the anti-inflammatory and antiplatelet properties of this compound are not extensively detailed in available literature, research into structurally related compounds provides significant insights. The presence of a methoxy group on a phenyl ring is a common feature in various molecules exhibiting these biological activities.
Investigations into methoxy-substituted isoflavonoids, for instance, have revealed potent anti-inflammatory and antiplatelet effects. A study on methoxyisoflavanquinones and related compounds demonstrated that specific methoxy derivatives exhibited significant inhibitory activity against platelet aggregation and markers of inflammation. nih.gov In particular, certain compounds from this class were highlighted for their potent dual activities, warranting further pharmacological exploration. nih.gov
The mechanism for such compounds can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are crucial mediators of inflammation and platelet aggregation. mdpi.com For example, 2-Methoxy-4-vinylphenol, a natural compound, has been shown to exert anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) through the upregulation of Heme oxygenase-1 (HO-1), a potent anti-inflammatory enzyme. researchgate.net These examples underscore the potential of the methoxyphenyl moiety, a key part of this compound, to contribute to anti-inflammatory and antiplatelet effects.
Table 1: Anti-inflammatory and Antiplatelet Activity of Select Methoxy-Containing Compounds This table presents data on related compounds to illustrate the potential activities of methoxy-phenyl structures.
| Compound/Analog Class | Activity Observed | Key Findings | Reference |
|---|---|---|---|
| Methoxyisoflavanquinones | Anti-platelet, Anti-inflammatory, Anti-allergic | Certain 4'- and 7-methoxy derivatives showed significant biological activities. | nih.gov |
| 2-Methoxy-4-vinylphenol | Anti-inflammatory | Inhibits lipopolysaccharide-induced iNOS; action involves the Nrf2/HO-1 pathway. | researchgate.net |
| 3,4,5-Trimethoxybenzyl Esters of NSAIDs | Anti-inflammatory | Esterification of NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with a trimethoxybenzyl group enhanced their anti-inflammatory activity and COX-2 inhibition. | mdpi.com |
Investigation of Biological Interaction Mechanisms
The biological activity of this compound is strongly influenced by the chemical reactivity of its nitrovinyl group. This functional group acts as a potent electrophile, making it susceptible to a specific type of chemical reaction known as a Michael addition. researchgate.net In a biological context, this allows the compound to form covalent bonds with nucleophilic groups found on biomolecules, most notably the thiol (-SH) groups of cysteine residues in proteins and in the antioxidant molecule glutathione (B108866) (GSH). nih.gov
This covalent adduction is a key mechanism for post-translational modification of proteins, which can alter their function and signaling activity. nih.gov The reaction with glutathione is particularly significant. GSH is a critical component of cellular antioxidant defense systems. Kinetic studies on related nitroalkenes, such as nitro-derivatives of oleic and linoleic acids, show they react rapidly with GSH. nih.gov This reaction can deplete cellular GSH levels, potentially leading to an altered redox state within the cell. The interaction is reversible and depends on factors like pH, with the reaction rate increasing as the target thiol's pKa decreases. nih.govnih.gov This electrophilic reactivity is a primary driver of the broader biological effects observed in compounds containing a nitroalkene moiety. researchgate.net
Table 2: Reactivity of Electrophilic Nitroalkenes with Thiols This table shows kinetic data for related nitroalkenes, illustrating the principle of Michael addition with glutathione (GSH).
| Nitroalkene Compound | Reactant | Reaction Type | Second-Order Rate Constant (k₂) | Conditions | Reference |
|---|---|---|---|---|---|
| Nitro-oleic acid (OA-NO₂) | Glutathione (GSH) | Michael Addition | 183 M⁻¹s⁻¹ | pH 7.4, 37°C | nih.gov |
| Nitro-linoleic acid (LNO₂) | Glutathione (GSH) | Michael Addition | 355 M⁻¹s⁻¹ | pH 7.4, 37°C | nih.gov |
The neurokinin-1 (NK1) receptor, which binds the neuropeptide Substance P, is a well-established target for therapeutic intervention in conditions like inflammation, pain, and emesis. nih.govnih.gov Antagonists of the NK1 receptor function by competitively binding to it, thereby blocking the actions of Substance P. nih.gov While this compound itself is not a canonical NK1 antagonist, its structural features can be compared to known non-peptide antagonists that interact with this receptor.
The NK1 receptor is a G-protein coupled receptor (GPCR) with a complex three-dimensional structure featuring a binding pocket that accommodates its ligands. mdpi.combiorxiv.org The design of non-peptide antagonists often involves creating molecules with specific aromatic and functional groups that can form favorable interactions within this pocket. nih.gov Structure-activity relationship studies have shown that modifications to different parts of an antagonist molecule can drastically alter its binding affinity (Ki) and efficacy. nih.gov For example, antagonists like Aprepitant and Rolapitant show very high affinity for the human NK1 receptor, with Ki values in the nanomolar range. selleckchem.com The development of such targeted agents illustrates a key strategy in modern drug design, where compounds are engineered to interact with high specificity at a particular biological target. mdpi.comnih.gov
Table 3: Binding Affinities of Select Non-Peptide NK1 Receptor Antagonists This table provides examples of the binding affinities of known antagonists for the human NK1 receptor, demonstrating the potency that can be achieved.
| Compound | Target Receptor | Binding Affinity (Ki) | Notes | Reference |
|---|---|---|---|---|
| Aprepitant | Human NK1 Receptor | ~0.1 nM (IC₅₀) | Potent and selective NK1 antagonist used clinically for antiemesis. | selleckchem.com |
| Rolapitant | Human NK1 Receptor | 0.66 nM | High-affinity, selective, and competitive antagonist. | selleckchem.com |
| Dapitant | Human NK1 Receptor | High Affinity (Ki not specified) | A non-peptide Substance P antagonist. | medchemexpress.com |
| FK888 | Human NK1 Receptor | 0.69 nM | A potent and selective dipeptide NK1 receptor antagonist. | medchemexpress.com |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton NMR (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms within a molecule. For 1-Methoxy-3-(2-nitrovinyl)benzene, the ¹H NMR spectrum provides distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group significantly influence the chemical shifts of the aromatic protons, leading to a predictable pattern. The protons on the vinyl group also exhibit characteristic shifts, and their coupling constants can confirm the trans or cis configuration of the double bond. The methoxy group typically appears as a sharp singlet in the upfield region of the spectrum.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. nih.gov Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the methoxy group appearing at a characteristic upfield position and the carbons ortho and para to the nitrovinyl group being deshielded. The carbons of the nitrovinyl group also have distinctive chemical shifts that aid in their assignment. The presence of a signal for the methoxy carbon further confirms the structure. nih.gov
Table 1: Representative NMR Data for Aromatic Compounds with Similar Moieties
| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|---|
| Nitrobenzene | ¹H | - | 8.25 (H2/H6), 7.71 (H4), 7.56 (H3/H5) stackexchange.com |
| Nitrobenzene | ¹³C | - | 148.3 (ipso), 134.7 (para), 129.4 (meta), 123.5 (ortho) stackexchange.com |
| 1-methoxy-4-(p-tolylethynyl)benzene | ¹H | CDCl₃ | 7.43 (d, J = 7.8 Hz, 2H), 7.23-7.27 (m, 1H), 7.12-7.17 (m, 3H), 7.05-7.06 (m, 1H), 6.87-6.90 (m, 1H), 3.83 (s, 3H), 2.37 (s, 3H) rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is first used to separate the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound (179.17 g/mol ). nih.govminglangchem.com The spectrum also shows a series of fragment ions, which provide valuable information about the molecule's structure. For instance, the loss of the nitro group (NO₂) or the methoxy group (CH₃O) can be observed as characteristic fragment peaks. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a total of 111 peaks with a top peak at m/z 179. nih.gov
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₉H₉NO₃), the calculated exact mass is 179.058243149 Da. nih.gov HR-MS can confirm this exact mass, thereby distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| Molecular Formula | - | C₉H₉NO₃ | nih.govminglangchem.com |
| Molecular Weight | - | 179.17 g/mol | nih.govminglangchem.com |
| Exact Mass | - | 179.058243149 Da | nih.gov |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electronic transitions, respectively, providing further structural and electronic information.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively), the carbon-carbon double bond of the vinyl group, the aromatic ring C-H and C=C stretches, and the C-O stretch of the methoxy group. spectroscopyonline.com
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the conjugated π-electron system of the molecule. The presence of the aromatic ring conjugated with the nitrovinyl group gives rise to characteristic absorption bands in the UV-Vis spectrum. The spectra of nitro-substituted aromatic compounds often show multiple absorption bands corresponding to different electronic transitions (e.g., n→π* and π→π* transitions). rsc.org For instance, studies on nitrobenzaldehydes, which share structural similarities, have shown weak n→π* transitions around 350 nm and stronger π→π* transitions at shorter wavelengths. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nitrobenzene |
| 1-methoxy-4-(p-tolylethynyl)benzene |
| 1-methoxy-3-nitrobenzene |
| 3-Nitroanisole |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural components such as the nitro group, the carbon-carbon double bond, the aromatic ring, and the ether linkage.
The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the vinyl group (C=C) conjugated with the aromatic ring gives rise to a C=C stretching absorption, which is expected around 1620-1640 cm⁻¹.
The methoxy (O-CH₃) group and the aromatic ring also produce distinct signals. The C-O-C asymmetric and symmetric stretching of the aryl ether linkage typically appears in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene (B151609) ring, appearing in the 675-900 cm⁻¹ range. The trans configuration of the nitrovinyl group is indicated by a strong absorption band around 960-980 cm⁻¹ corresponding to the out-of-plane C-H bending of the alkene.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Alkene (C=C) | Stretch (conjugated) | 1620 - 1640 |
| Alkene (=C-H) | Out-of-plane bend (trans) | 960 - 980 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1200 - 1275 |
| Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1020 - 1075 |
| Aromatic C-H | Stretch | > 3000 |
Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and the specific chemical environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound. The molecule contains a highly conjugated system composed of the benzene ring, the vinyl group, and the nitro group. This extensive conjugation significantly affects the energy required for electronic transitions, primarily π → π* transitions.
The chromophore of this compound involves the entire conjugated system. The presence of both an electron-donating group (methoxy, -OCH₃) and an electron-withdrawing group (nitro, -NO₂) attached to the conjugated system leads to a significant bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to simpler, unconjugated systems like benzene (λmax ≈ 254 nm) or isolated alkenes. researchgate.net For instance, anisole (B1667542) (methoxybenzene) itself shows an absorption maximum around 230 nm. researchgate.net The extended conjugation in this compound is expected to push the primary absorption band well into the 300-400 nm range. This shift is due to the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 2: Expected UV-Visible Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|
Note: The exact λmax and molar absorptivity (ε) are dependent on the solvent used for the analysis.
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable for monitoring the synthesis of this compound and for its subsequent isolation and purification. Thin-layer chromatography offers a rapid way to assess reaction progress, while column chromatography is the standard for obtaining the pure product on a preparative scale.
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, fast, and effective technique used to monitor the progress of the synthesis of this compound. chemistryhall.com The synthesis, typically a condensation reaction between 3-methoxybenzaldehyde (B106831) and nitromethane (B149229), can be tracked by observing the consumption of the starting materials and the formation of the product. wikipedia.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). wikipedia.orgweebly.com Alongside the reaction mixture, spots of the starting materials (3-methoxybenzaldehyde and nitromethane) are also applied for comparison. wikipedia.org The plate is then developed in a sealed chamber containing an appropriate solvent system (the mobile phase). A common mobile phase for separating β-nitrostyrenes is a mixture of petroleum ether and ethyl acetate (B1210297). mdpi.com For instance, a ratio of 3:1 petroleum ether to ethyl acetate has been successfully used. mdpi.com
As the solvent moves up the plate via capillary action, the components of the mixture separate based on their polarity. The less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger interaction with the polar silica gel and move shorter distances (lower Rf). chemistryhall.com The product, this compound, is more conjugated and typically less polar than the starting aldehyde. Its formation is visualized as a new spot on the TLC plate, often visible under UV light due to its conjugated system. wikipedia.orgnih.gov The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared. wikipedia.org
Column Chromatography for Product Isolation and Purification
Following the completion of the synthesis, column chromatography is the primary method used to isolate and purify this compound from the crude reaction mixture. youtube.comyoutube.com This technique operates on the same principles as TLC but is performed on a much larger scale to yield a significant quantity of the pure compound. youtube.com
A glass column is packed with a slurry of a stationary phase, most commonly silica gel (e.g., 230–400 mesh), in a non-polar solvent. mdpi.comyoutube.com The crude product, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel column. youtube.com
An eluent, a solvent system often identical or similar to the one optimized using TLC, is then passed through the column. youtube.com For β-nitrostyrenes, mixtures of petroleum ether and ethyl acetate are effective eluents. mdpi.combeilstein-journals.org By gradually increasing the polarity of the eluent (e.g., from pure hexane (B92381) to a hexane/ethyl acetate mixture), the components of the crude mixture are separated. The less polar impurities elute first, followed by the desired product, this compound. The more polar impurities and unreacted starting materials remain on the column longer. The eluted fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed by evaporation to yield the purified this compound. youtube.com
Toxicological Considerations and Mechanistic Insights into Nitrovinyl Aryl Ethers
Metabolic Biotransformation Pathways
The metabolism of 1-methoxy-3-(2-nitrovinyl)benzene is anticipated to proceed through two primary pathways: reduction of the nitro group and oxidation of the methoxy (B1213986) group. These transformations are catalyzed by a variety of enzymes and can produce a range of metabolites with varying degrees of reactivity and toxicity.
Reductive Metabolism of the Nitro Group
The reduction of the nitro group is a critical activation step for many nitroaromatic compounds. nih.govscielo.br This process is often carried out by NAD(P)H-dependent flavoenzymes, such as cytochrome P450 reductase, and can occur under both anaerobic and, for some compounds, aerobic conditions. mdpi.comoup.comnih.gov The reduction proceeds in a stepwise manner, generating several highly reactive intermediates.
The initial one-electron reduction of the nitro group forms a nitro anion radical. oup.com This radical can then be further reduced to a nitroso derivative, followed by reduction to a hydroxylamine (B1172632), and finally to the corresponding amine. orientjchem.org Both the nitroso and hydroxylamine intermediates are highly electrophilic and are often implicated in the toxic effects of nitroaromatic compounds. oup.com Cytosolic enzymes, such as aldehyde oxidase, have also been shown to be major contributors to the reduction of aromatic nitro compounds in the liver. nih.gov
Table 1: Key Enzymes and Intermediates in Reductive Metabolism
| Enzyme Family | Key Enzymes | Metabolic Process | Reactive Intermediates |
|---|---|---|---|
| Flavoenzymes | Cytochrome P450 Reductase | One-electron reduction | Nitro anion radical |
| Bacterial Nitroreductases | Two-electron reduction | Nitrosoarene, Arylhydroxylamine |
Oxidative Biotransformations of the Methoxy Group
The methoxy group attached to the aromatic ring is susceptible to oxidative metabolism, primarily through O-demethylation. This reaction is predominantly catalyzed by cytochrome P450 (CYP) monooxygenases. acs.orgnih.govwikipedia.org The process involves the oxidation of the methyl group, leading to the formation of an unstable hemiacetal intermediate that spontaneously decomposes to yield a phenol (B47542) and formaldehyde.
Several CYP isoforms, particularly those in the CYP1, CYP2, and CYP3 families, are known to catalyze the O-demethylation of various methoxylated aromatic compounds. nih.gov For instance, CYP1B1 has been shown to be highly active in the oxidation of methoxyflavones. nih.gov The efficiency of this demethylation can be influenced by the position of the methoxy group on the aromatic ring and the presence of other substituents. nih.gov This oxidative pathway is generally considered a detoxification route, as it increases the polarity of the molecule, facilitating its conjugation and excretion. However, the resulting phenolic metabolite could potentially undergo further oxidation to form reactive quinone-type species.
Cellular and Molecular Mechanisms of Toxicity
The reactive metabolites generated during the biotransformation of this compound can interact with cellular macromolecules, leading to a cascade of toxic events.
Role of Redox Cycling and Oxidative Stress in Cellular Damage
A significant mechanism of toxicity for nitroaromatic compounds is redox cycling. nih.gov Under aerobic conditions, the nitro anion radical formed during the one-electron reduction of the nitro group can transfer its extra electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion radical (O₂⁻). mdpi.comoup.com This futile cycle can be repeated, leading to the continuous production of superoxide radicals and the consumption of cellular reducing equivalents like NADPH. mdpi.com
The overproduction of superoxide can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Superoxide can be converted to other reactive oxygen species (ROS), such as hydrogen peroxide and the highly reactive hydroxyl radical. These ROS can cause widespread cellular damage by oxidizing lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cell death. nih.gov
Hemoglobin Adduct Formation and Methemoglobinemia Potential
The reactive intermediates from nitro group reduction, particularly the arylhydroxylamine and nitrosoarene metabolites, are known to target hemoglobin (Hb) in red blood cells. nih.gov The arylhydroxylamine can be co-oxidized with oxyhemoglobin (Fe²⁺) to form methemoglobin (Fe³⁺) and the corresponding nitrosoarene. oup.com Methemoglobin is incapable of binding and transporting oxygen, and its excessive formation leads to a condition known as methemoglobinemia.
Furthermore, the nitroso intermediate can react with sulfhydryl groups on cysteine residues within the hemoglobin protein to form stable covalent adducts, known as sulfinamide adducts. nih.govnih.gov The formation of these adducts serves as a biomarker of exposure to nitroaromatic compounds and reflects the in vivo generation of the reactive nitroso metabolite. nih.govnih.gov
Table 2: Mechanisms of Hemoglobin-Related Toxicity
| Mechanism | Initiating Metabolite | Key Cellular Target | Consequence |
|---|---|---|---|
| Methemoglobinemia | Arylhydroxylamine | Oxyhemoglobin (Fe²⁺) | Oxidation to Methemoglobin (Fe³⁺), reduced oxygen transport |
Interaction with DNA and Potential Genotoxicity Pathways
The genotoxicity of many nitroaromatic compounds is a direct consequence of the metabolic activation to reactive species that can bind to DNA. nih.gov The arylhydroxylamine intermediate, following protonation, can form a highly reactive nitrenium ion. This electrophilic species can attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form covalent DNA adducts. nih.gov
These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. nih.govnih.gov Such mutations can potentially initiate the process of carcinogenesis. Studies on a variety of nitroarenes have demonstrated their ability to induce DNA damage, gene mutations, and chromosomal aberrations in both bacterial and mammalian cell systems. nih.govnih.gov The presence of the nitrovinyl group in this compound also introduces the potential for Michael addition reactions with cellular nucleophiles, including DNA, which represents another possible pathway for genotoxicity. nih.gov
Effects on Cellular Enzymes and Protein Function
The toxicological effects of this compound and related nitrovinylarenes are intrinsically linked to their chemical reactivity, particularly the electrophilic nature of the nitrovinyl group. This functional group renders these compounds susceptible to nucleophilic attack from biological macromolecules, leading to covalent modifications of cellular enzymes and proteins.
Covalent Adduction to Proteins:
The primary mechanism by which nitrovinyl aryl ethers exert their effects is through Michael addition reactions with nucleophilic residues on proteins. The polarized nature of the carbon-carbon double bond in the nitrovinyl moiety, influenced by the electron-withdrawing nitro group, makes the β-carbon a prime target for nucleophiles. researchgate.net
Key amino acid residues within proteins that are susceptible to this covalent adduction include:
Cysteine: The thiol group of cysteine is a potent nucleophile and a common target for electrophilic compounds. Reaction with the nitrovinyl group of this compound can lead to the formation of a stable thioether linkage, a process termed nitroalkylation. mdpi.com This irreversible modification can significantly alter the protein's structure and function.
Histidine and Lysine (B10760008): The imidazole (B134444) ring of histidine and the primary amine of the lysine side chain can also act as nucleophiles, forming covalent adducts with nitrovinyl compounds. mdpi.com
The formation of these protein adducts can have a range of consequences for cellular function, including:
Enzyme Inhibition: If the adduction occurs at or near the active site of an enzyme, it can block substrate binding or interfere with the catalytic mechanism, leading to inhibition of enzyme activity. Substituted β-nitrostyrenes have been identified as inhibitors of various enzymes, including protein tyrosine phosphatases (PTPs). nih.gov The nitrovinyl group can act as a mimetic of the phosphotyrosine substrate, binding to the active site and subsequently forming a covalent bond with a critical cysteine residue. nih.govresearchgate.net
Disruption of Protein-Protein Interactions: Covalent modification can alter the conformation of a protein, disrupting its ability to interact with other proteins, which is crucial for many cellular signaling pathways.
Induction of Oxidative Stress: The interaction of these compounds with cellular systems can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage. researchgate.netspandidos-publications.com
Research Findings on Enzyme Inhibition:
Studies on β-nitrostyrene derivatives have demonstrated their potential as enzyme inhibitors. For example, trans-β-nitrostyrene and its analogs have been shown to be slow-binding inhibitors of protein tyrosine phosphatases such as PTP1B, SHP-1, and Yop. nih.gov The proposed mechanism involves an initial non-covalent binding to the active site, followed by a nucleophilic attack from the active site cysteine on the nitrovinyl group, forming a reversible covalent adduct. nih.gov This highlights a specific molecular mechanism by which these compounds can disrupt cellular signaling.
Structure-Toxicity Relationships for this compound Analogs
The toxicity of this compound is not an isolated phenomenon but is influenced by the specific arrangement of its functional groups. The interplay between the methoxy group, the nitrovinyl substituent, and their positions on the benzene (B151609) ring dictates the compound's reactivity and, consequently, its biological effects. Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds have revealed that toxicity is often correlated with factors such as the number of nitro groups, electrophilicity, and the presence of specific structural fragments. nih.govmdpi.com
Influence of Substituents on Cytotoxicity:
Research on various substituted β-nitrostyrene analogs has provided valuable insights into their structure-toxicity relationships. The cytotoxic effects of these compounds are often evaluated against cancer cell lines.
For instance, studies on β-nitrostyrene derivatives have shown that substitutions on the phenyl ring significantly modulate their cytotoxic activity. The presence of hydroxyl and methoxy groups can influence the compound's anticancer properties. For example, the derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) has demonstrated potent cytotoxic effects against various cancer cell lines, including colorectal and breast cancer. researchgate.netnih.gov
The following interactive data table summarizes the cytotoxic activity (IC₅₀ values) of several β-nitrostyrene analogs against different human cancer cell lines, illustrating the impact of various substitutions on their biological activity.
| Compound/Analog Name | Substitution Pattern | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| CYT-Rx20 | 3'-hydroxy-4'-methoxy-β-methyl | HCT116 (Colon) | 1.15 ± 0.15 | nih.gov |
| CYT-Rx20 | 3'-hydroxy-4'-methoxy-β-methyl | SW480 (Colon) | 1.57 ± 0.06 | nih.gov |
| CYT-Rx20 | 3'-hydroxy-4'-methoxy-β-methyl | SW620 (Colon) | 1.51 ± 0.02 | nih.gov |
| CYT-Rx20 | 3'-hydroxy-4'-methoxy-β-methyl | MCF-7 (Breast) | 0.81 ± 0.04 | researchgate.net |
| CYT-Rx20 | 3'-hydroxy-4'-methoxy-β-methyl | MDA-MB-231 (Breast) | 1.82 ± 0.05 | researchgate.net |
| CYT-Rx20 | 3'-hydroxy-4'-methoxy-β-methyl | ZR75-1 (Breast) | 1.12 ± 0.06 | researchgate.net |
Future Research Directions and Interdisciplinary Prospects
Rational Design of Derivatives for Enhanced Bioactivity
The core structure of 1-methoxy-3-(2-nitrovinyl)benzene serves as a versatile scaffold for the rational design of new derivatives with enhanced biological activity. mdpi.com By systematically modifying its chemical structure, researchers can fine-tune its properties to target specific biological pathways or enhance its efficacy against various diseases. mdpi.com The introduction of different functional groups to the aromatic ring or the nitrovinyl moiety can significantly alter the molecule's steric and electronic characteristics, leading to improved interactions with biological targets. researchgate.net
The process of rational design involves a deep understanding of structure-activity relationships (SAR). researchgate.net For instance, research on β-nitrostyrene derivatives has shown that substituents on the benzene (B151609) ring can modify their antimicrobial and antitumor activities. researchgate.net This knowledge allows for a targeted approach to designing new compounds with desired biological profiles. mdpi.com The goal is to create molecules with greater potency and selectivity, which can lead to the development of novel therapeutic agents. nih.gov
| Parent Compound | Derivative | Observed Bioactivity Enhancement |
| Tyrosol | 2-(hydroxymethoxy)vinyl-modified Tyrosol | Increased antioxidant and antimicrobial properties nih.govresearchgate.net |
| Hinokitiol | 2-(hydroxymethoxy)vinyl-functionalized Hinokitiol | Enhanced biological activity nih.govresearchgate.net |
| β-nitrostyrene | β-methyl-β-nitrostyrene | 2 to 8-fold increase in antibacterial activity against S. aureus researchgate.net |
Development of Greener Synthetic Routes and Sustainable Catalysis
The chemical industry is increasingly focusing on sustainable practices, and the synthesis of this compound is no exception. nih.gov The development of greener synthetic routes aims to minimize the environmental impact of chemical production by using less hazardous reagents, reducing waste, and improving energy efficiency. nih.gov Traditional methods for synthesizing similar compounds often rely on toxic catalysts and solvents. mdpi.com
Recent research has explored the use of biocatalysts, such as lipases, to create tetrasubstituted dihydrothiophenes from β-nitrostyrenes in a more environmentally friendly manner. mdpi.com This enzymatic approach avoids the use of harmful substances like piperidine (B6355638) and dichloromethane. mdpi.com The development of novel catalysts, including coordination polymer-based palladium catalysts, also shows promise for the sustainable reduction of nitroarenes under mild conditions. nih.gov These advancements are crucial for making the production of this compound and its derivatives more sustainable. viran.nlumn.edu
Advanced Computational Modeling for Prediction of Properties and Reactions
Advanced computational modeling techniques, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactions of molecules like this compound. nih.gov DFT calculations can provide insights into the electronic structure, stability, and reactivity of a compound, which is invaluable for designing new derivatives and understanding their behavior. researchgate.netnih.gov
These computational methods can be used to predict various properties, including:
Molecular Geometry: Determining the most stable three-dimensional structure. researchgate.net
Electronic Properties: Calculating the distribution of electrons and identifying reactive sites.
Spectroscopic Properties: Simulating spectra (e.g., IR, UV/Vis) to aid in experimental characterization. nist.gov
Reaction Mechanisms: Elucidating the pathways of chemical reactions and identifying transition states. mit.edu
By using DFT, researchers can screen potential derivatives and synthetic routes in silico, saving significant time and resources in the laboratory. nih.gov
Exploration in Nanomedicine and Targeted Drug Delivery Systems
The field of nanomedicine offers exciting opportunities for the application of this compound and its derivatives. nih.gov Nanoparticle-based drug delivery systems can enhance the therapeutic efficacy of drugs by improving their solubility, stability, and bioavailability. nih.govyoutube.com These systems can be designed to target specific cells or tissues, thereby reducing side effects and improving patient outcomes. nih.gov
Derivatives of this compound could be encapsulated within or conjugated to nanoparticles to create targeted drug delivery systems. nih.gov The unique properties of the compound could be harnessed to trigger drug release in response to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential. nih.gov This targeted approach holds great promise for the development of more effective and personalized cancer therapies. nih.gov
Chemoinformatic and Machine Learning Approaches for Property Prediction and Reaction Discovery
Chemoinformatics and machine learning are revolutionizing the field of chemistry by enabling the rapid analysis of large datasets and the prediction of molecular properties and reaction outcomes. nih.gov These approaches can be applied to this compound to accelerate the discovery of new derivatives and synthetic methods. nih.govrsc.org
Machine learning models can be trained on existing data to predict the biological activity, toxicity, and other properties of novel compounds based on their chemical structure. nih.govchemrxiv.org This allows for the virtual screening of large libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental testing. nih.gov Furthermore, machine learning algorithms can be used to predict the outcomes of chemical reactions, helping chemists to design more efficient and reliable synthetic routes. rdworldonline.comfrontiersin.org The integration of these computational tools into the research workflow will undoubtedly accelerate the pace of discovery in the study of this compound and its applications. nih.gov
Q & A
Q. What are the established synthetic routes for 1-Methoxy-3-(2-nitrovinyl)benzene, and how do reaction conditions influence yield?
The compound is typically synthesized via Knoevenagel condensation , where 3-methoxybenzaldehyde reacts with nitroethane in the presence of a base (e.g., ammonium acetate) and a catalytic acid. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Optimal yields (70–80%) are achieved at 80–100°C under reflux.
- Catalyst : Use of piperidine or morpholine as a base improves nitrovinyl group formation . Characterization via 1H NMR (δ 8.2–8.4 ppm for nitrovinyl protons) and FTIR (C=C stretch at ~1600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) confirms structural integrity .
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
A multi-technique approach is essential:
- NMR spectroscopy : 1H and 13C NMR identify methoxy (δ ~3.8 ppm) and nitrovinyl (δ 6.5–8.5 ppm) groups. Coupling constants (J = 12–14 Hz for trans-nitrovinyl protons) confirm stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 179.06 (C₉H₉NO₃⁺) .
- X-ray crystallography (if crystals are obtainable) resolves bond angles and dihedral angles, critical for confirming planarity of the nitrovinyl moiety .
Q. What are the key reactivity patterns of the nitrovinyl group in this compound?
The nitrovinyl group undergoes:
- Nucleophilic additions : Amines or thiols attack the β-position of the nitrovinyl group, forming substituted amines or sulfides.
- Reductions : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 1-methoxy-3-(2-aminoethyl)benzene, a precursor for pharmaceuticals .
- Cycloadditions : Participation in Diels-Alder reactions with dienes to form nitro-substituted cyclohexenes .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitrovinyl group formation in this compound?
The base-catalyzed Knoevenagel mechanism involves:
- Deprotonation of nitroethane by the base to form a nitronate ion.
- Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the nitrovinyl group. DFT studies reveal that electron-withdrawing methoxy groups stabilize the transition state, favoring trans-configuration (ΔG‡ ~25 kcal/mol) . Competing pathways (e.g., retro-aldol) are minimized by anhydrous conditions .
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- HOMO-LUMO analysis : The nitrovinyl group lowers the LUMO energy (−2.1 eV), enhancing electrophilicity. HOMO localization on the methoxy ring suggests nucleophilic attack occurs at the nitrovinyl β-carbon .
- Global reactivity descriptors : Calculated electronegativity (χ = 4.5 eV) and chemical potential (μ = −3.2 eV) align with experimental oxidative stability .
- Molecular electrostatic potential (MEP) maps highlight electron-deficient regions near the nitro group, guiding synthetic modifications .
Q. What strategies are used to evaluate biological activity, and how does structural modification enhance efficacy?
- In vitro assays :
- Antimicrobial testing : Disk diffusion assays against S. aureus (MIC ~50 µg/mL) show moderate activity.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) reveal IC₅₀ values >100 µM, suggesting limited potency without derivatization .
- Derivatization : Adding electron-donating groups (e.g., –OH at the para position) increases solubility and binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .
Methodological Considerations
- Contradictions in data : Discrepancies in reported melting points (e.g., 120–122°C vs. 115–118°C) may arise from polymorphic forms or impurities. Recrystallization in ethanol/water (7:3) ensures purity .
- Experimental optimization : For reproducibility, maintain strict control over moisture (use molecular sieves) and reaction time (12–16 hours) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
